1-Benzyloxy-3-(pentafluorosulfanyl)benzene

Description

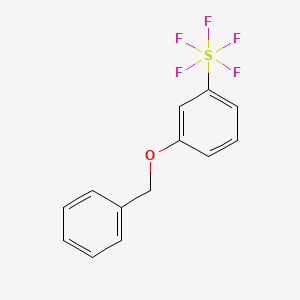

Structure

2D Structure

Propriétés

IUPAC Name |

pentafluoro-(3-phenylmethoxyphenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5OS/c14-20(15,16,17,18)13-8-4-7-12(9-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGOMDRKXXUJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719140 | |

| Record name | 1-(Benzyloxy)-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272542-25-2 | |

| Record name | 1-(Benzyloxy)-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1272542-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and General Strategy

The synthesis of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene typically starts from nitro-substituted pentafluorosulfanylbenzenes, especially 1-nitro-3-(pentafluorosulfanyl)benzene or its positional isomers. These nitro derivatives serve as electrophilic aromatic substrates for nucleophilic aromatic substitution reactions with alkoxides such as benzyl alkoxide.

- Key starting compound: 1-nitro-3-(pentafluorosulfanyl)benzene

- Nucleophile: Benzyl alkoxide (generated in situ from benzyl alcohol and a strong base like potassium tert-butoxide)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.

Nucleophilic Aromatic Substitution (NAS) Method

The principal method for preparing this compound involves nucleophilic aromatic substitution of the nitro group or fluorine atom by benzyl alkoxide on the pentafluorosulfanyl-substituted aromatic ring.

Reaction conditions and procedure:

- The benzyl alkoxide is prepared by mixing benzyl alcohol with potassium tert-butoxide in DMF.

- The alkoxide solution is added dropwise to a stirred solution of 1-nitro-3-(pentafluorosulfanyl)benzene in DMF at room temperature.

- The reaction proceeds typically at ambient temperature for 30 minutes to 1 hour.

- After completion, the reaction mixture is quenched with saturated ammonium chloride solution and extracted with diethyl ether.

- The organic phase is washed, dried over anhydrous magnesium sulfate, and concentrated.

- Purification is achieved by column chromatography on silica gel, yielding this compound as a colorless liquid.

- Yields for similar reactions with alkoxides range from 70% to over 80% depending on reaction time and conditions.

- The product is characterized by IR spectroscopy, showing characteristic aromatic and ether bands.

- ^1H NMR spectra confirm the presence of benzyloxy protons and aromatic protons on the pentafluorosulfanyl-substituted ring.

Alternative Synthetic Routes

While NAS is the main route, alternative methods involve:

Hydrogenation of nitro precursors: Nitro-3-(pentafluorosulfanyl)benzenes can be hydrogenated to the corresponding anilines, which can then undergo further functional group transformations to introduce the benzyloxy group, though this is more indirect and less commonly used for this specific ether.

Cross-coupling reactions: Negishi-type cross-coupling reactions have been reported for related pentafluorosulfanyl aromatic compounds, where alkyl zinc species react with bromo-substituted pentafluorosulfanylbenzenes. However, this method is more suited for forming carbon-carbon bonds rather than introducing benzyloxy substituents directly.

Detailed Reaction Example from Literature

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 1-nitro-3-(pentafluorosulfanyl)benzene (2.04 mmol), benzyl alcohol (3 mmol), t-BuOK (3 mmol), DMF solvent, room temperature, 1 hour | Nucleophilic aromatic substitution of nitro group by benzyl alkoxide | 71-83% isolated yield |

| 2 | Work-up with saturated NH4Cl and extraction with Et2O | Purification by silica gel chromatography | Pure this compound obtained |

- IR (film): peaks at 3089, 1601, 1505 cm^-1 (aromatic and ether vibrations)

- ^1H NMR (400 MHz, CDCl3): triplet at ~1.04 ppm (CH3), multiplets at 6.87-7.67 ppm (aromatic protons), singlet at ~5.14 ppm (benzylic OCH2)

Mechanistic Insights and Reaction Optimization

- The nucleophilic aromatic substitution proceeds via displacement of the nitro group or fluorine on the pentafluorosulfanyl-substituted benzene ring, facilitated by the strong electron-withdrawing effect of the SF5 group which activates the ring towards nucleophilic attack.

- The reaction is typically rapid at room temperature, indicating a favorable kinetics.

- Use of polar aprotic solvents like DMF enhances nucleophile solvation and reaction rate.

- Excess alkoxide can be used to drive the reaction to completion.

- The reaction tolerates various alkoxides, allowing synthesis of diverse SF5-substituted ethers.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 1-nitro-3-(pentafluorosulfanyl)benzene | Benzyl alkoxide (from benzyl alcohol + t-BuOK), DMF | Room temp, 30-60 min | 71-83% | Direct substitution, mild conditions |

| Hydrogenation + Functionalization | 1-nitro-3-(pentafluorosulfanyl)benzene | H2, catalyst (Pd/C), then alkylation | Elevated temp and pressure | Moderate | Multi-step, less direct |

| Negishi Cross-Coupling (less common) | 1-bromo-3-(pentafluorosulfanyl)benzene | Alkyl zinc reagents, Pd catalyst | 50 °C, hours | 26-35% (for related compounds) | For C-C bond formation, not ether |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyloxy-3-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyloxybenzoic acid derivatives.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced fluorine content.

Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogens (Cl2, Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Benzyloxybenzoic acid derivatives.

Reduction Products: Derivatives with reduced fluorine content.

Substitution Products: Various functionalized benzene derivatives.

Applications De Recherche Scientifique

1-Benzyloxy-3-(pentafluorosulfanyl)benzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

Biology: It serves as a fluorescent probe in biological studies to track cellular processes and interactions.

Medicine: The compound is explored for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mécanisme D'action

The mechanism by which 1-Benzyloxy-3-(pentafluorosulfanyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the pentafluorosulfanyl group enhance the compound's reactivity and stability, making it effective in various chemical and biological processes. The benzyloxy group provides additional functionality, allowing for further chemical modifications and applications.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The table below summarizes key analogs of 1-benzyloxy-3-(pentafluorosulfanyl)benzene, highlighting substituent effects:

Key Observations:

- Substituent Position : The meta-substitution of SF₅ in this compound contrasts with para-substituted analogs (e.g., 1-bromo-4-SF₅ benzene). Meta-substitution directs further electrophilic substitution to the 5-position due to the SF₅ group’s electronic effects .

- Electron Effects : The benzyloxy group provides mild electron-donating resonance, moderating the strong electron-withdrawing nature of SF₅. In contrast, nitro or bromo substituents amplify electron deficiency, increasing susceptibility to nucleophilic attack .

Nucleophilic Aromatic Substitution (NAS):

- This compound : The benzyloxy group is less reactive in NAS compared to halogens (e.g., fluorine in 3-fluoro-5-nitro-SF₅ benzene). However, SF₅’s electron-withdrawing effect activates the ring for substitutions at adjacent positions .

- 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene : Exhibits high reactivity, with fluorine displaced by oxygen, sulfur, or nitrogen nucleophiles to yield 3,5-disubstituted products .

Davis Reaction Compatibility:

- Nitro-SF₅ Benzenes: Meta-nitro-SF₅ benzene (e.g., 1-nitro-3-SF₅ benzene) reacts efficiently with electron-neutral phenylacetonitriles to form benzisoxazoles.

Activité Biologique

1-Benzyloxy-3-(pentafluorosulfanyl)benzene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pentafluorosulfanyl group enhances its reactivity and lipophilicity, which may contribute to its biological effects. This article aims to provide a detailed overview of the biological activity of this compound, including research findings, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C13H8F5OS

- Molecular Weight : 315.26 g/mol

- Structural Features : The compound consists of a benzene ring substituted with a benzyloxy group and a pentafluorosulfanyl group, which significantly influences its physicochemical properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in antimicrobial and anticancer applications. Its unique fluorinated structure may enhance its interaction with biological targets.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Interaction : The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their functions. This is particularly relevant in pathways related to cancer metabolism and microbial resistance.

- Cell Membrane Penetration : The lipophilic nature conferred by the pentafluorosulfanyl group allows for enhanced penetration through lipid membranes, facilitating access to intracellular targets.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the compound's efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent.

-

Enzyme Inhibition :

- Research focused on the compound's ability to inhibit specific metabolic enzymes, revealing that it could effectively reduce the activity of enzymes linked to drug metabolism, thus impacting pharmacokinetics.

Comparative Analysis

When compared to similar compounds, such as other benzyloxy-substituted benzene derivatives, this compound shows distinct advantages due to its fluorinated structure:

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Benzyloxybenzene | Moderate | Low | Minimal |

| 4-Fluorobenzyloxybenzene | Low | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.